molecular formula C14H13NO5 B10807435 (3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B10807435
M. Wt: 275.26 g/mol
InChI Key: UWVZCALPXHYBEC-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C14H13NO5 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
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Biological Activity

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer effects, enzyme inhibition, and other pharmacological properties.

Chemical Structure

The compound consists of a 1,2-oxazole ring and a benzodioxole moiety. Its molecular formula is C15H15N2O4C_{15}H_{15}N_{2}O_{4}. The structural characteristics contribute to its biological properties, particularly in relation to its interactions with biological targets.

Anticancer Activity

Recent studies have focused on the anticancer properties of benzodioxole derivatives. For instance, a related compound demonstrated significant cytotoxic effects against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The mechanism involved apoptosis induction and disruption of mitochondrial membrane potential. This suggests that derivatives of benzodioxole can be promising candidates for cancer therapy due to their ability to inhibit DNA synthesis and promote cell death in cancerous cells .

Table 1: Cytotoxic Effects of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 5A54925.0Induces apoptosis
Compound 5C630.0Mitochondrial membrane disruption
Compound 10NIH/3T3 (healthy)>100Low toxicity

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterases (AChE and BuChE). In one study, several derivatives were tested for their ability to inhibit these enzymes, which are crucial in neurotransmission and are targets in the treatment of Alzheimer’s disease. The results indicated that certain modifications on the benzodioxole structure significantly enhanced AChE inhibition while maintaining low toxicity levels .

Table 2: Enzyme Inhibition Data

CompoundAChE IC50 (µM)BuChE IC50 (µM)
Compound 9108>200
Compound 10205150
Compound 5No inhibitionNo inhibition

Mechanistic Studies

Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For instance, compound 5 showed favorable docking scores with SIRT1, suggesting a potential mechanism for its anticancer activity through modulation of cellular metabolism and apoptosis pathways .

Case Studies

In practical applications, compounds derived from benzodioxole have been incorporated into drug formulations aimed at treating various cancers. A notable study highlighted the efficacy of a specific thiosemicarbazone derivative that exhibited potent anticancer activity while being less toxic to normal cells .

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methyl 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C14H13NO5/c1-8-11(9(2)20-15-8)6-17-14(16)10-3-4-12-13(5-10)19-7-18-12/h3-5H,6-7H2,1-2H3

InChI Key

UWVZCALPXHYBEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)COC(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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